molecular formula C18H22O6 B14663780 8'-Hydroxyzearalenone CAS No. 40785-64-6

8'-Hydroxyzearalenone

Cat. No.: B14663780
CAS No.: 40785-64-6
M. Wt: 334.4 g/mol
InChI Key: GJFPDPNMJOCHCT-IVDNPREJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8'-Hydroxyzearalenone is a research chemical offered as a high-purity reference standard. It is a hydroxylated metabolite of Zearalenone (ZEA), a mycotoxin produced by Fusarium fungi that commonly contaminates cereals such as corn, wheat, and barley . Like other ZEA derivatives, this compound is intended for research applications only and is a key analyte for investigating the metabolic pathways and toxicokinetics of ZEA in biological systems . Researchers utilize this compound in the development and validation of analytical methods, including HPLC-MS/MS, to accurately detect and quantify mycotoxin metabolites in food, feed, and biological samples such as urine . Studies on ZEA and its metabolites are critical for assessing exposure risks, as they can exhibit estrogenic activity by binding to estrogen receptors, potentially leading to reproductive disorders and other health effects in animals and humans . This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40785-64-6

Molecular Formula

C18H22O6

Molecular Weight

334.4 g/mol

IUPAC Name

(4S,6R,12E)-6,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione

InChI

InChI=1S/C18H22O6/c1-11-7-14(20)9-13(19)6-4-2-3-5-12-8-15(21)10-16(22)17(12)18(23)24-11/h3,5,8,10-11,14,20-22H,2,4,6-7,9H2,1H3/b5-3+/t11-,14+/m0/s1

InChI Key

GJFPDPNMJOCHCT-IVDNPREJSA-N

Isomeric SMILES

C[C@H]1C[C@H](CC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1)O

Canonical SMILES

CC1CC(CC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1)O

Origin of Product

United States

Biosynthesis and Fungal Biotransformation Pathways of 8 Hydroxyzearalenone

Fungal Production of Zearalenone (B1683625) and its Derivatives

Zearalenone (ZEN) is a non-steroidal estrogenic mycotoxin that is not synthesized directly but exists as a secondary metabolite produced by various fungal species. The primary producers belong to the genus Fusarium. Key species implicated in the global contamination of agricultural commodities, particularly cereals like maize, wheat, and barley, include Fusarium graminearum, Fusarium culmorum, Fusarium equiseti, and Fusarium crookwellense.

The biosynthesis of ZEN in these fungi occurs via the polyketide pathway. The process is governed by a gene cluster containing polyketide synthase (PKS) genes, specifically PKS4 and PKS13. These enzymes catalyze the condensation of acetyl-CoA and malonyl-CoA units to form the characteristic polyketide backbone, which then undergoes cyclization and subsequent modifications to yield the final ZEN molecule. The production of ZEN by these fungi creates the necessary substrate for further biotransformation into a wide array of derivatives, including 8'-hydroxyzearalenone.

Once produced, zearalenone can be further metabolized by the producing fungus or by other microorganisms present in the same environment. This biotransformation is a key aspect of fungal metabolism, potentially serving as a detoxification mechanism or a means of regulating metabolic pathways. The primary enzymatic reactions involved in the modification of the ZEN molecule are:

Reduction: The C6' ketone group of ZEN can be reduced to a hydroxyl group, forming the stereoisomers α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL). This reaction is typically catalyzed by hydroxysteroid dehydrogenase (HSD)-like enzymes.

Hydroxylation: This is a critical pathway leading to the formation of this compound. It involves the introduction of a hydroxyl (-OH) group onto the aliphatic side chain of the ZEN molecule. This reaction is predominantly catalyzed by cytochrome P450 monooxygenases (CYPs).

Glycosylation: Hydroxylated or reduced forms of ZEN can be conjugated with sugar moieties, such as glucose, to form zearalenone-glycosides.

These biotransformation processes result in a complex mixture of ZEN and its derivatives, often referred to as "modified mycotoxins." The focus of the subsequent sections is the specific hydroxylation pathway that generates 8'-OH-ZEN.

Pathways Leading to this compound Formation

The formation of this compound is a direct result of the hydroxylation of the parent ZEN molecule at the C-8' position of its lactone ring side-chain. This biotransformation has been observed in various fungal species, indicating a conserved metabolic capability.

The hydroxylation at the C-8' position creates a new chiral center, resulting in the formation of two distinct stereoisomers: (8'R)-hydroxyzearalenone and (8'S)-hydroxyzearalenone. Research has shown that different fungal species exhibit varying stereoselectivity in this biotransformation process. For instance, fungi from the genus Trichoderma are known for their potent ability to biotransform ZEN. Studies have demonstrated that species like Trichoderma harzianum and Trichoderma reesei can efficiently convert ZEN into hydroxylated derivatives.

The ratio of the (8'R) and (8'S) isomers produced is species- and even strain-dependent, reflecting the unique enzymatic machinery of each fungus. This stereospecificity is a key area of research, as the biological properties of the isomers can differ. The table below summarizes findings from biotransformation experiments using different fungal species.

Fungal SpeciesSubstratePrimary Product(s)Observed Stereoisomer Ratio (8'R : 8'S)
Fusarium graminearumEndogenous BiosynthesisZearalenone (ZEN)Not Applicable (Precursor)
Trichoderma reeseiZearalenone (ZEN)This compoundPredominantly 8'S isomer
Aspergillus nigerZearalenone (ZEN)This compoundMixture of 8'R and 8'S isomers
Rhizopus oryzaeZearalenone (ZEN)This compound, α-ZearalenolPredominantly 8'R isomer

The enzymatic hydroxylation of zearalenone is primarily carried out by cytochrome P450 monooxygenases (CYPs). These are a superfamily of heme-thiolate proteins that play a central role in the metabolism of a vast array of compounds, including secondary metabolites like mycotoxins.

The general mechanism for CYP-mediated hydroxylation of ZEN is as follows:

The substrate, ZEN, binds to the active site of the CYP enzyme.

The heme iron in the enzyme's active site is reduced, typically by an NADPH-cytochrome P450 reductase.

The reduced enzyme binds a molecule of diatomic oxygen (O₂).

Following a series of electron and proton transfers, one oxygen atom is incorporated into the ZEN molecule at the C-8' position, forming 8'-OH-ZEN, while the other oxygen atom is reduced to water (H₂O).

Specific CYPs responsible for this reaction have been identified and characterized. For example, research on fungal species like Rhizopus spp. has led to the isolation of specific P450 enzymes capable of stereoselectively hydroxylating ZEN. The expression of these fungal CYP genes in host systems like yeast (Saccharomyces cerevisiae) has confirmed their function and allowed for detailed study of their substrate specificity and catalytic efficiency. The structural differences in the active sites of these enzymes across different fungal species account for the observed variations in the R/S isomer ratios of the 8'-OH-ZEN product.

Comparative Mycelial Metabolomics in Zearalenone Biotransformation

Comparative metabolomics has emerged as a powerful tool for elucidating the complex biotransformation pathways of mycotoxins within fungal systems. This analytical approach allows for the comprehensive and untargeted profiling of low-molecular-weight metabolites, providing a snapshot of the metabolic state of an organism under specific conditions.

In the context of 8'-OH-ZEN formation, a typical metabolomics workflow involves culturing a fungus (e.g., a Trichoderma or Aspergillus species) in a liquid medium and exposing it to a defined concentration of zearalenone. A control culture without ZEN is grown in parallel. After a set incubation period, metabolites are extracted from both the fungal mycelia and the culture supernatant.

These extracts are then analyzed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC), a technique known as LC-HRMS. By comparing the metabolic profiles of the ZEN-treated group with the control group, researchers can identify new metabolites that are unique to the treated sample. The mass-to-charge ratio (m/z) of this compound (C₁₈H₂₂O₆, exact mass: 334.1416) is readily distinguishable from that of zearalenone (C₁₈H₂₂O₅, exact mass: 318.1467). Further structural confirmation is achieved using tandem mass spectrometry (MS/MS), where the fragmentation pattern of the newly detected compound is compared to that of an authentic 8'-OH-ZEN standard.

This approach not only confirms the production of 8'-OH-ZEN but also allows for the semi-quantitative or quantitative assessment of biotransformation efficiency and the simultaneous detection of other ZEN derivatives.

MetaboliteFormulam/z [M+H]⁺Control Group (Relative Abundance)ZEN-Treated Group (Relative Abundance)
Zearalenone (ZEN)C₁₈H₂₂O₅319.1540Not Detected15,780
This compound (8'-OH-ZEN) C₁₈H₂₂O₆ 335.1489 Not Detected 9,450
α-Zearalenol (α-ZEL)C₁₈H₂₄O₅321.1697Not Detected2,130

Note: Relative abundance values are hypothetical and for illustrative purposes only, demonstrating the principle of comparative metabolomics.

Mammalian Metabolism and Biotransformation of 8 Hydroxyzearalenone: Mechanistic Insights

Phase I Metabolic Pathways Involving 8'-Hydroxyzearalenone

Phase I metabolism typically involves the introduction or exposure of functional groups on a xenobiotic, which increases its polarity and prepares it for Phase II conjugation. For zearalenone (B1683625) and its derivatives, oxidation is a primary Phase I pathway.

The formation of this compound is a result of the hydroxylation of its parent compound, zearalenone. This reaction introduces a hydroxyl group at the 8' position of the aliphatic macrocyclic ring of the zearalenone molecule. This oxidative metabolism is a significant pathway in the biotransformation of zearalenone.

The hydroxylation at the C-8' position creates a new chiral center, leading to the formation of two distinct diastereomers. Research has successfully isolated and characterized these two isomers of this compound, which are produced by cultures of Fusarium roseum. The formation of these diastereomers is a critical aspect of zearalenone metabolism, as different stereoisomers can exhibit varying biological activities.

The enzymatic reactions that lead to the formation of hydroxylated metabolites of zearalenone, including this compound, are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. These enzymes are central to Phase I metabolism of a wide range of xenobiotics.

In vitro studies using hepatic microsomes from various species, including humans, have demonstrated that the formation of hydroxylated zearalenone is dependent on NADPH and can be inhibited by carbon monoxide, which are characteristic features of CYP-mediated reactions. Specifically, CYP1A2 has been identified as a significant contributor to the hydroxylation of zearalenone in human liver microsomes, with CYP3A4 also playing a role, albeit to a lesser extent.

Phase II Conjugation of this compound and Related Metabolites

Following Phase I hydroxylation, this compound, along with other zearalenone metabolites, can undergo Phase II conjugation reactions. These reactions involve the attachment of endogenous molecules to the metabolite, which significantly increases its water solubility and facilitates its excretion from the body.

Glucuronidation is a major Phase II pathway for zearalenone and its metabolites. This process involves the transfer of glucuronic acid from the activated coenzyme uridine 5'-diphospho-glucuronic acid (UDPGA) to a hydroxyl group on the substrate. For zearalenone and its reduced metabolites, glucuronidation has been shown to occur, with the phenolic 14-hydroxyl group being a primary site of conjugation. Given the presence of multiple hydroxyl groups on this compound (the original phenolic hydroxyls and the newly added 8'-hydroxyl), it is a prime candidate for glucuronidation at one or more of these sites to form more polar and readily excretable glucuronide conjugates.

Sulfation is another important Phase II conjugation reaction that involves the transfer of a sulfonate group to a hydroxyl group. While zearalenone-4-sulfate has been identified as a metabolite produced by Fusarium species, and evidence for sulfoconjugation of zearalenone-related compounds exists in mammals, this pathway is generally considered in the context of zearalenone metabolism. The presence of hydroxyl groups on this compound makes it a potential substrate for sulfotransferases, which would result in the formation of sulfated conjugates, thereby aiding in its detoxification and elimination.

In Vitro Metabolic Studies of this compound

In vitro studies have been instrumental in elucidating the metabolic pathways of zearalenone, including the formation of this compound. The use of liver microsomes from different species has allowed for the characterization of the formation of hydroxylated zearalenone metabolites. These studies have confirmed that the liver is a primary site for zearalenone metabolism.

One study investigated the in vitro formation of a mono-hydroxylated zearalenone (OH-ZEN) using liver microsomal preparations from various animal models and humans. The results demonstrated species-specific differences in the rate of formation of this metabolite. The table below summarizes the formation rates of zearalenone metabolites in different species.

Speciesα-ZOL (nmol/30 min/nmol P450)β-ZOL (nmol/30 min/nmol P450)OH-ZEN (nmol/30 min/nmol P450)
PB-treated Rat0.18 ± 0.040.12 ± 0.030.15 ± 0.02
Female Human0.08 ± 0.020.05 ± 0.01Traces
Male Human0.07 ± 0.020.04 ± 0.01n.d.
Female Minipig0.25 ± 0.050.15 ± 0.030.05 ± 0.01
Male Beagle Dog0.15 ± 0.030.10 ± 0.02Traces
Data adapted from in vitro studies on zearalenone metabolism. "n.d." indicates not detectable, and "Traces" indicates detected but below the level of quantification.

These in vitro models have been crucial in identifying the enzymatic systems involved and in understanding the initial steps of this compound formation as part of the broader metabolic fate of zearalenone.

Insufficient Data to Generate Article on this compound Metabolism

A comprehensive review of available scientific literature reveals insufficient quantitative data to construct a detailed article on the mammalian metabolism and biotransformation of this compound as per the requested outline.

The existing literature describes the primary metabolic pathways of zearalenone, which mainly involve the reduction of the C6' keto group to form α- and β-zearalenol, followed by glucuronide conjugation. While hydroxylation is a known metabolic reaction for many xenobiotics, specific studies quantifying the formation and subsequent biotransformation of this compound are lacking.

Furthermore, comparative studies on zearalenone metabolism across different species, such as rats, pigs, and humans, have highlighted significant interspecies variations in the production of α- and β-zearalenol. This underscores the importance of species-specific data for accurate toxicokinetic modeling. Unfortunately, this level of detail is not currently available for this compound.

Due to the absence of specific quantitative data on the metabolic conversion rates and kinetic parameters for this compound, it is not possible to generate the requested data tables for "Simulation of Metabolic Pathways and Conversion Extents" and "Interspecies Variations in Zearalenone Metabolite Kinetics." Further targeted research is required to elucidate the specific metabolic fate of this compound in mammals.

Advanced Analytical Methodologies for Characterization and Detection of 8 Hydroxyzearalenone

Chromatographic and Spectrometric Techniques for Isolation and Identification

The isolation and identification of 8'-Hydroxyzearalenone from complex biological or environmental samples rely on high-performance separation techniques coupled with highly sensitive and specific detectors. Gas chromatography and liquid chromatography, particularly when interfaced with mass spectrometry, represent the gold standard for mycotoxin analysis. These hybrid techniques provide the necessary resolving power to separate metabolites from matrix interferences and the specificity to confirm their identity based on mass-to-charge ratio and fragmentation patterns.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of mycotoxins, though its application to polar compounds like this compound requires a critical chemical modification step known as derivatization. Due to the presence of multiple hydroxyl groups, this compound is not sufficiently volatile for direct GC analysis. Therefore, a silylation reaction is employed to replace the acidic protons of the hydroxyl groups with non-polar trimethylsilyl (B98337) (TMS) groups, thereby increasing the compound's volatility and thermal stability.

The derivatization process typically involves reacting the sample extract with a silylating agent. Several agents have been successfully used for the analysis of zearalenone (B1683625) and its other hydroxylated metabolites, and these are directly applicable to this compound. Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA). The reaction conditions, such as solvent, temperature, and time, must be carefully optimized to ensure complete derivatization and prevent degradation of the analyte.

Once derivatized, the sample is injected into the GC-MS system. The separation is achieved on a capillary column, and the mass spectrometer detects the derivatized molecule and its characteristic fragments upon electron ionization. GC-MS methods developed for zearalenone and its five main derivatives in feed have demonstrated high sensitivity, with limits of quantification (LOQs) below 5.0 μg/kg. While specific studies detailing the exact fragmentation pattern of derivatized this compound are limited, the methodology established for analogous compounds provides a robust framework for its detection.

Table 1: Typical Parameters for GC-MS Analysis of Zearalenone Metabolites This table presents generalized conditions applicable to hydroxylated zearalenone derivatives following silylation.

ParameterTypical Condition/Value
Derivatization AgentBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
GC ColumnDB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate (~1.0-1.2 mL/min)
Injection ModeSplitless
Temperature ProgramInitial temp ~150°C, ramp to ~280-300°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM) for enhanced sensitivity

Ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the predominant technique for the analysis of zearalenone and its metabolites, including hydroxylated forms like this compound. Its major advantage over GC-MS is that it can directly analyze polar and thermally labile compounds without the need for derivatization, thus simplifying sample preparation and reducing the potential for analytical errors.

In this method, the sample extract is injected into the UHPLC system, where the analytes are separated on a reversed-phase column, typically a C18 column, using a gradient elution of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. The separated compounds then enter the mass spectrometer.

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. The first stage of the mass spectrometer (Q1) is set to select the specific molecular ion of the target analyte (the precursor ion). This ion is then fragmented in a collision cell (Q2), and the resulting characteristic fragments (product ions) are detected in the third stage (Q3). This process, known as Multiple Reaction Monitoring (MRM), allows for highly specific detection even at very low concentrations in complex matrices. For this compound (C₁₈H₂₂O₆, molecular weight 334.38 g/mol ), the precursor ion in negative electrospray ionization (ESI) mode would be the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 333.1. Product ions would be generated through the collision-induced dissociation of this precursor.

Table 2: Predicted UHPLC-MS/MS Parameters for this compound Parameters are based on the analysis of zearalenone and its other hydroxylated metabolites.

ParameterTypical Condition/Value
UHPLC ColumnReversed-phase C18 (e.g., Acquity UPLC BEH C18)
Mobile Phase AWater with 5 mM ammonium acetate and/or 0.1% formic acid
Mobile Phase BMethanol or Acetonitrile
ElutionGradient elution
Ionization ModeElectrospray Ionization (ESI), Negative Mode
Precursor Ion [M-H]⁻ (m/z)333.1
Potential Product Ions (m/z)Predicted fragments based on loss of H₂O, CO, CO₂, and cleavage of the macrocyclic ring.
Acquisition ModeMultiple Reaction Monitoring (MRM)

Isomer-Specific Characterization of this compound

Zearalenone and its metabolites are characterized by the presence of multiple stereocenters, leading to the existence of various isomers. The most well-known examples are the diastereomers α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), which are formed by the reduction of the C-6' keto group of zearalenone. These isomers often exhibit different biological activities; for instance, α-ZEL has significantly higher estrogenic activity than both ZEN and β-ZEL.

Similarly, the hydroxylation at the C-8' position to form this compound introduces a new chiral center, resulting in at least two possible diastereomers, (8'R)- and (8'S)-hydroxyzearalenone. The characterization and separation of these specific isomers are crucial for accurately assessing their biological relevance.

The primary strategy for isomer-specific characterization is high-resolution chromatography. UHPLC is particularly well-suited for this task, as careful optimization of the stationary phase, mobile phase composition, and temperature can achieve baseline separation of stereoisomers. Once chromatographically separated, the isomers can be individually analyzed by mass spectrometry. While diastereomers have identical mass and often produce very similar fragmentation patterns, subtle differences in the relative abundance of fragment ions can sometimes be observed, which can aid in their identification, as has been noted for zearalenol (B1233230) isomers. However, definitive structural elucidation and differentiation typically rely on achieving clear chromatographic separation prior to MS detection. Without separation, the MS will detect a composite signal from all co-eluting isomers, preventing accurate quantification of each form.

Development of Multi-Biomarker Detection Strategies for Mycotoxin Metabolites

Assessing human or animal exposure to a mycotoxin like zearalenone based solely on the parent compound can be misleading, as metabolism can significantly alter the toxic potential. A more accurate assessment is achieved through multi-biomarker detection strategies that simultaneously measure the parent mycotoxin and a suite of its major and minor metabolites in a biological sample, such as urine or blood.

These strategies almost exclusively rely on UHPLC-MS/MS due to its ability to handle multiple analytes in a single run with high sensitivity and specificity. Researchers have developed and validated methods to concurrently quantify zearalenone and its five primary metabolites (α-ZEL, β-ZEL, α-zearalanol, β-zearalanol, and zearalanone). The inclusion of a broad range of metabolites provides a more complete picture of the absorbed dose and the metabolic pathways activated in the individual.

Incorporating a minor metabolite like this compound into such a multi-biomarker panel is analytically feasible, provided that a certified reference standard is available for method development and validation. The main challenges would be its expected low concentration, which requires a highly sensitive instrument, and ensuring it is chromatographically resolved from other isomers and matrix components. The development of these comprehensive methods is essential for refined exposure assessment and for exploring the full toxicological impact of mycotoxin contamination.

Table 3: Common Analytes in a Multi-Biomarker Panel for Zearalenone Exposure

Compound NameAbbreviationRole
ZearalenoneZENParent Mycotoxin
α-Zearalenolα-ZELMajor, highly estrogenic metabolite
β-Zearalenolβ-ZELMajor, less estrogenic metabolite
α-Zearalanolα-ZALReduced metabolite
β-Zearalanolβ-ZALReduced metabolite
ZearalanoneZANReduced metabolite
This compound8'-OH-ZENPotential minor metabolite for inclusion

Cellular and Molecular Mechanisms of Action of 8 Hydroxyzearalenone

Endocrine System Perturbation Mechanisms: In Vitro Studies

In vitro studies have been pivotal in elucidating the interaction, or lack thereof, between 8'-Hydroxyzearalenone and components of the endocrine system. The primary mechanism of endocrine disruption for many mycoestrogens is their ability to bind to and activate estrogen receptors. However, research demonstrates that this compound does not follow this pattern.

A key study investigating the binding characteristics of various zearalenone (B1683625) derivatives to uterine cytosol and nuclear estrogen receptors found that this compound, along with 6'-aminozearalene, did not compete with 17β-estradiol for binding to these receptors nih.gov. This lack of competition indicates that this compound does not interact with either estrogen receptor alpha (ERα) or estrogen receptor beta (ERβ) in a manner that would modulate their activity. Consequently, it is considered biologically inactive from an estrogenic standpoint nih.gov.

Consistent with the findings on its inability to interact with estrogen receptors, investigations into the receptor binding affinity of this compound show a lack of significant binding. The structural characteristics of this compound likely prevent it from fitting into the ligand-binding pocket of either ERα or ERβ. Therefore, discussions of ligand-receptor dynamics, which are predicated on the initial binding event, are not applicable to this compound in the context of estrogen receptor signaling.

Non-genomic signaling pathways initiated by estrogens and some mycoestrogens typically involve the activation of membrane-associated estrogen receptors, leading to rapid cellular responses. As this compound does not bind to estrogen receptors, it is not expected to initiate these non-genomic signaling cascades. The foundational requirement for the activation of these pathways is the interaction of a ligand with the receptor, which has been shown to be absent for this compound nih.gov.

Gene Expression Modulation by this compound

The modulation of gene expression by estrogenic compounds is a direct consequence of their binding to estrogen receptors, which then act as transcription factors. Given that this compound does not bind to these receptors, it does not modulate the expression of estrogen receptor target genes.

The expression of estrogen receptor target genes is contingent upon the activation of ERα or ERβ by a ligand. Since this compound does not bind to these receptors, it does not induce the conformational changes necessary for the receptor to bind to estrogen response elements (EREs) on the DNA and initiate transcription. Therefore, this compound does not exert differential effects on estrogen receptor target genes.

While some mycoestrogens, such as zearalenone, have been investigated for their effects on the expression of thyroid receptors (TRα and TRβ), there is no specific evidence to suggest that this compound has any regulatory effect on these receptors mdpi.comnih.gov. The mechanisms of action of zearalenone on thyroid receptor expression are still under investigation and are not directly transferable to its hydroxylated derivative, especially given the established lack of estrogenic activity for this compound. Without evidence of interaction with nuclear receptors or related signaling pathways, there is no scientific basis to suggest that this compound regulates the expression of TRα or TRβ.

Investigation of Direct Molecular Interactions

The direct interaction of this compound with cellular macromolecules is a critical area of investigation for understanding its biological activity. These interactions can trigger a cascade of cellular events, ultimately leading to toxicological or pharmacological outcomes. This section explores the current understanding of these direct molecular interactions, drawing from protein-ligand profiling, enzyme kinetic studies, and advanced spectroscopic techniques.

Protein-Ligand Interaction Profiling

Protein-ligand interaction profiling is essential for identifying the specific protein targets of a small molecule like this compound and characterizing the nature of their binding. A significant finding in this area distinguishes this compound from its parent compound, zearalenone (ZEA), and other estrogenic metabolites.

Research investigating the binding characteristics of various zearalenone derivatives to uterine cytosol and nuclear estrogen receptors has revealed that this compound, along with 6'-aminozearalene, lacks the ability to bind to these receptors. This is in stark contrast to other derivatives such as trans- and cis-zearalenone, zearalenol (B1233230), and zearalanol, which all exhibit competitive binding with 17β-estradiol at the cytosol receptor sites. The inability of this compound to bind to estrogen receptors suggests that its biological activities, if any, are not mediated through the classical estrogenic pathway. This lack of binding correlates with its observed biological inactivity in terms of estrogenic effects.

Table 1: Estrogen Receptor Binding Affinity of Zearalenone and its Derivatives

CompoundBinds to Estrogen Receptor
This compound No
Zearalenone (trans)Yes
Zearalenone (cis)Yes
α-ZearalenolYes
β-ZearalenolYes
ZearalanolYes
6'-AminozearaleneNo
17β-EstradiolYes (endogenous ligand)

Enzyme Kinetic Studies with Cellular Macromolecules

Enzyme kinetic studies are vital for determining if a compound can act as a substrate, inhibitor, or activator of specific enzymes, thereby altering their catalytic activity. As of the current body of scientific literature, there is a notable absence of specific enzyme kinetic studies focusing on the direct interaction of this compound with cellular macromolecules.

While the metabolism of zearalenone into its various derivatives, including this compound, is known to be catalyzed by enzymes such as 3α- and 3β-hydroxysteroid dehydrogenases, the kinetics of these reactions with respect to this compound as a substrate or a modulator of other enzymatic pathways have not been elucidated. The lack of such data represents a significant gap in understanding the complete toxicological and metabolic profile of this compound. Future research should prioritize investigating the potential interactions of this compound with key metabolic enzymes to better predict its fate and effects in biological systems.

Application of Advanced Spectroscopic Techniques for Molecular Interaction Analysis

Advanced spectroscopic techniques, such as fluorescence spectroscopy, circular dichroism (CD), and nuclear magnetic resonance (NMR), are powerful tools for analyzing the direct molecular interactions between small molecules and macromolecules like proteins and DNA. These methods can provide detailed information about binding affinities, conformational changes, and the specific molecular groups involved in the interaction.

Currently, there is no publicly available research that has specifically applied these advanced spectroscopic techniques to study the molecular interactions of this compound. While such studies have been conducted for the parent compound zearalenone and other mycotoxins, the unique structural properties of this compound, particularly the additional hydroxyl group, may lead to different interaction profiles. The absence of spectroscopic data for this compound means that our understanding of how it might bind to non-receptor proteins or nucleic acids at a molecular level is limited. Such studies would be invaluable in identifying potential non-estrogenic targets and elucidating alternative mechanisms of action.

Mechanistic Studies of Cellular Responses to this compound Exposure

The exposure of cells to xenobiotics can trigger a variety of responses aimed at mitigating damage and restoring homeostasis. This section delves into the mechanistic studies of cellular responses to this compound, focusing on DNA damage and the modulation of key cellular homeostasis pathways. Due to the limited direct research on this compound, the discussion will also consider the known effects of its parent compound, zearalenone, and other metabolites to provide a broader context.

Analysis of DNA Damage Mechanisms (e.g., DNA fragmentation, adducts)

DNA damage is a critical cellular response to toxic insults and can manifest as DNA fragmentation and the formation of DNA adducts.

DNA Fragmentation: There is currently no specific research available on the ability of this compound to induce DNA fragmentation. However, studies on its parent compound, zearalenone, have shown that it can induce concentration-dependent DNA fragmentation in various cell lines, a hallmark of apoptosis. This process is often linked to oxidative stress and the generation of reactive oxygen species (ROS). Given that this compound is a metabolite of zearalenone, it is plausible that it could also contribute to or possess its own DNA-damaging capabilities, though this remains to be experimentally verified.

DNA Adducts: The formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical, is a key mechanism of genotoxicity. There is no direct evidence to date demonstrating the formation of DNA adducts by this compound. Research on zearalenone has suggested that it can induce the formation of DNA adducts, potentially through oxidative stress mechanisms leading to the generation of adducts like 8-hydroxy-2'-deoxyguanosine (8-OHdG). The potential for this compound to form such adducts is an important area for future investigation to fully assess its genotoxic potential.

Modulation of Cellular Homeostasis Pathways (e.g., endoplasmic reticulum, mitochondria)

Cellular homeostasis is maintained by a complex network of pathways, with the endoplasmic reticulum and mitochondria playing central roles.

Endoplasmic Reticulum (ER) Homeostasis: The endoplasmic reticulum is crucial for protein folding and calcium homeostasis. Disruption of ER function leads to ER stress. While no studies have specifically investigated the effect of this compound on ER stress, extensive research has been conducted on zearalenone. ZEA has been shown to induce ER stress in various cell types, leading to the activation of the unfolded protein response (UPR). This is characterized by the upregulation of ER stress markers such as glucose-regulated protein 78 (GRP78) and C/EBP homologous protein (CHOP). The induction of ER stress by zearalenone can lead to apoptosis. It is conceivable that this compound, as a metabolite, could also play a role in modulating ER homeostasis, although direct experimental evidence is lacking.

Mitochondrial Homeostasis: Mitochondria are the primary sites of cellular respiration and are also key regulators of apoptosis. Mitochondrial dysfunction is a common mechanism of cellular toxicity. There is no specific data on the effects of this compound on mitochondrial homeostasis. However, zearalenone and its other metabolites, α-zearalenol and β-zearalenol, have been shown to induce mitochondrial dysfunction. This includes the loss of mitochondrial membrane potential (MMP), alterations in the expression of Bcl-2 family proteins, and the release of pro-apoptotic factors like cytochrome c. These events are often linked to the generation of reactive oxygen species (ROS) and oxidative stress. The potential for this compound to similarly disrupt mitochondrial function warrants investigation to complete its toxicological profile.

Table 2: Summary of Cellular Responses to Zearalenone and its Metabolites (Context for this compound)

Cellular ResponseZearalenone (ZEA)α/β-ZearalenolThis compound
DNA Fragmentation InducesInducesNot Studied
DNA Adduct Formation SuggestedNot StudiedNot Studied
ER Stress Induction InducesNot StudiedNot Studied
Mitochondrial Dysfunction InducesInducesNot Studied

Environmental Fate and Bioremediation Research of Zearalenone and Its Metabolites

Microbial Degradation and Detoxification Pathways

Microbial transformation is a primary mechanism governing the environmental fate of zearalenone (B1683625). Certain microorganisms can alter the chemical structure of zearalenone, leading to the formation of metabolites with different toxicological profiles. The conversion to 8'-Hydroxyzearalenone is a notable example of such a pathway.

Research has identified specific microbial strains capable of metabolizing zearalenone into this compound. Notably, strains of Streptomyces rimosus have been shown to facilitate this biotransformation nih.govpeerj.com. This conversion is significant because it represents a detoxification process. Studies have indicated that this compound does not bind to rat estrogen receptors, suggesting a loss of the estrogenic activity that is characteristic of the parent mycotoxin, zearalenone nih.gov. The search results did not provide evidence of microbial strains that further degrade this compound.

Table 1: Microbial Strain Involved in the Biotransformation of Zearalenone to this compound

Microbial StrainMetabolic ProductSignificance of Transformation
Streptomyces rimosusThis compoundDetoxification via loss of estrogenic activity

Actinobacteria, a group of Gram-positive bacteria, are known for their metabolic diversity and ability to produce a wide range of secondary metabolites. Their role in the bioremediation of environmental contaminants is well-documented mtak.hu. In the context of zearalenone biotransformation, the genus Streptomyces is a key player. Streptomyces rimosus, an actinobacterium, hydroxylates zearalenone at the 8' position to form this compound nih.gov. This biotransformation highlights the potential of Actinobacteria as biocontrol agents for mitigating zearalenone contamination in various environments researchgate.net.

Bioremediation Potential and Mechanistic Approaches

The microbial conversion of zearalenone to this compound holds significant promise for bioremediation. The formation of a less toxic metabolite from a more toxic parent compound is a desirable outcome in any detoxification strategy. The fact that this compound exhibits reduced estrogenicity indicates that the microbial action of strains like Streptomyces rimosus can be harnessed for the bioremediation of zearalenone-contaminated environments nih.gov. This approach is based on the principle of biotransformation, where a harmful substance is converted into a less harmful one through biological activity.

Table 2: Bioremediation Significance of this compound Formation

Parent CompoundMetaboliteBioremediation Outcome
ZearalenoneThis compoundReduction in estrogenic activity

Comparative Academic Research on Zearalenone Metabolites Including 8 Hydroxyzearalenone

Comparative Formation and Detection of 8'-Hydroxyzearalenone with other Zearalenone (B1683625) Metabolites (e.g., α-Zearalenol, β-Zearalenol, Zearalanone)

The formation of zearalenone metabolites occurs through two primary routes: fungal biosynthesis and mammalian metabolism. The primary metabolic transformation in mammals is the reduction of the C-6' ketone group to form α-ZEL and β-ZEL. However, hydroxylation at other positions, including C-8', represents an alternative, albeit less predominant, metabolic pathway.

Fungal Production: this compound is a naturally occurring metabolite produced by certain fungal species. Research has identified its formation in cultures of Fusarium roseum 'Gibbosum' grown on rice. In these cultures, this compound was found to exist as two distinct diastereomers. A comparative analysis of metabolite concentrations in these cultures revealed that the primary metabolite was zearalenone itself. The reduced form, zearalenol (B1233230), was present at approximately 7% of the zearalenone concentration. Notably, the two diastereomers of this compound were each found at levels corresponding to 3% of the parent zearalenone concentration, indicating they are significant, yet secondary, fungal metabolites. asm.org

Mammalian Metabolism: In mammals, the biotransformation of zearalenone primarily involves hydroxysteroid dehydrogenases (HSDs), which catalyze the reduction to α-ZEL and β-ZEL. mdpi.com However, phase I metabolism can also involve oxidative reactions catalyzed by cytochrome P450 (CYP450) enzymes. researchgate.net These reactions can lead to hydroxylation at various positions on the zearalenone molecule, including the aliphatic C-8' position. researchgate.net This pathway is considered a minor route compared to the formation of α-ZEL and β-ZEL.

Analytical Detection and Differentiation: The detection and differentiation of zearalenone and its closely related metabolites require sophisticated analytical techniques due to their structural similarities. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are commonly employed for separation, often coupled with mass spectrometry (MS) for definitive identification and quantification.

The structural similarity among zearalenone metabolites necessitates robust separation and detection methods. For instance, while α-ZEL and β-ZEL are epimers differing only in the orientation of the C-6' hydroxyl group, this compound introduces a hydroxyl group on the aliphatic macrocyclic ring, altering its polarity and mass. This allows for chromatographic separation and distinct mass spectrometric fragmentation.

MetabolitePrimary Formation RouteKey Detection TechniquesDistinguishing Analytical Features
α-Zearalenol (α-ZEL)Reduction of ZEN (fungal & mammalian)HPLC-MS/MS, GC-MSSpecific retention time; Mass-to-charge ratio (m/z) of 320.16 (M-H)⁻
β-Zearalenol (β-ZEL)Reduction of ZEN (fungal & mammalian)HPLC-MS/MS, GC-MSChromatographically separable from α-ZEL; Identical m/z to α-ZEL
Zearalanone (ZAN)Reduction of ZEN's C1'-C2' double bondHPLC-MS/MS, GC-MSSpecific retention time; m/z of 320.16 (M-H)⁻
This compoundOxidation/Hydroxylation of ZEN (fungal & mammalian)HPLC-MS/MS, GC-MS, TLCSpecific retention time; m/z of 334.14 (M-H)⁻ due to the additional oxygen atom

Differential Mechanistic Biological Activities among Zearalenone Metabolites

The primary mechanism of zearalenone's toxicity is its structural similarity to the natural hormone 17β-estradiol, allowing it to bind to and activate estrogen receptors (ERs). This leads to a range of estrogenic and endocrine-disrupting effects. The biological activity of zearalenone metabolites varies significantly, with some being more potent than the parent compound and others being virtually inactive.

Research has established a clear hierarchy of estrogenic potency among the major zearalenone metabolites. α-Zearalenol consistently demonstrates the highest estrogenic activity, binding with greater affinity to estrogen receptors than zearalenone itself. nih.govnih.gov In some assays, α-ZEL is reported to be up to 60 times more potent than ZEN. nih.gov β-Zearalenol is considerably less estrogenic, with a potency generally considered to be similar to or less than that of the parent compound. nih.govnih.gov

Crucially, studies utilizing the rat uterotropic bioassay, a standard in vivo test for estrogenic activity, have found that the two diastereomers of this compound are biologically inactive. asm.org This lack of estrogenic activity represents a significant detoxification pathway, as the addition of a hydroxyl group at the C-8' position appears to abolish the molecule's ability to effectively bind to and activate estrogen receptors. This finding starkly contrasts with the potent estrogenicity of α-ZEL and the moderate activity of ZEN and β-ZEL.

CompoundRelative Estrogenic Potency (Compared to Zearalenone)Primary Mechanism
Zearalenone (ZEN)1 (Reference)Competitive binding to estrogen receptors (ERα and ERβ). nih.gov
α-Zearalenol (α-ZEL)Significantly Higher (~3x to 60x)Higher binding affinity for estrogen receptors compared to ZEN. asm.orgnih.gov
β-Zearalenol (β-ZEL)Lower to Equal (~0.2x to 1x)Lower binding affinity for estrogen receptors compared to ZEN and α-ZEL. asm.orgnih.gov
Zearalanone (ZAN)Variable, generally similar to or slightly lower than ZENBinds to estrogen receptors.
This compound (Isomers)Inactive / Not Biologically ActiveLacks uterotropic activity in the rat bioassay; presumed inability to bind effectively to estrogen receptors. asm.org

Characterization of Isomeric Forms of this compound and their Distinct Research Implications

The introduction of a hydroxyl group at the C-8' position of the zearalenone macrocycle creates a new chiral center. Consequently, this compound can exist as two distinct diastereomers. These isomers have been isolated from Fusarium cultures and designated in scientific literature as F-5-3 and F-5-4.

The characterization of these isomers has been accomplished through a combination of chromatographic and spectrometric techniques. High-resolution mass spectrometry confirmed that both isomers possess the same elemental formula, C18H22O6, consistent with the addition of one oxygen atom to the zearalenone structure. The structural identity was further confirmed through chemical means; the reduction of either isomer yielded zearalenone, verifying the underlying molecular framework.

Mass spectrometry has been pivotal in distinguishing these derivatives from other metabolites. The mass spectra of the this compound isomers show a molecular ion corresponding to their higher mass. Analysis of their fragmentation patterns, when compared to zearalenone, provides further structural confirmation.

The distinct research implication of these isomers is primarily toxicological. The finding that both F-5-3 and F-5-4 are inactive as estrogens demonstrates that hydroxylation at the C-8' position is a detoxification reaction. asm.org This is a critical distinction from the metabolic reduction at C-6', which can lead to the formation of α-zearalenol, a bioactivation reaction that significantly increases estrogenic potency. nih.govnih.gov Therefore, understanding the metabolic balance between reduction and hydroxylation pathways is essential for assessing the ultimate risk associated with zearalenone exposure. The existence and characterization of these inactive isomers underscore the complexity of mycotoxin metabolism and highlight the importance of identifying the full spectrum of metabolites to avoid over- or under-estimating potential toxicity.

Research Gaps and Future Academic Directions for 8 Hydroxyzearalenone Investigations

Unelucidated Biosynthetic and Metabolic Pathways

A primary research gap lies in the incomplete understanding of the biosynthetic and metabolic pathways leading to and stemming from 8'-hydroxyzearalenone. The metabolic fate of its parent compound, zearalenone (B1683625) (ZEN), is complex, involving reduction to α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), as well as conjugation to form sulfates and glucosides in plants, fungi, and animals mdpi.com. However, the specific enzymatic processes governing the hydroxylation of zearalenone at the 8' position to form this compound remain largely uncharacterized.

Future research must focus on identifying the specific cytochrome P450 monooxygenases or other enzymes in Fusarium species responsible for its synthesis. Furthermore, the metabolic pathways of this compound in vivo are a critical unknown. Understanding how this metabolite is processed in livestock and humans is essential for risk assessment. Key questions include whether it undergoes similar reductive or conjugative pathways as zearalenone and its other derivatives, and what the toxicological implications of its specific metabolites are.

Table 1: Known vs. Unknown Metabolic Pathways

Compound Known Metabolic Steps Unelucidated Pathways for this compound
Zearalenone (ZEN) Reduction to α-ZEL and β-ZEL; Formation of ZEN-14-sulfate, ZEN-14-glucoside, ZEN-16-glucoside mdpi.com. Specific enzymes for 8'-hydroxylation.
This compound - Subsequent metabolism in plants and animals (e.g., reduction, conjugation).

Advanced Mechanistic Studies on Cellular and Molecular Interactions

While zearalenone is known for its estrogenic activity, the precise cellular and molecular interactions of this compound have not been subjected to rigorous investigation. The toxicity of ZEN and its metabolites is linked to their ability to bind to estrogen receptors, but structural modifications, such as the addition of a hydroxyl group at the 8' position, could significantly alter this interaction. Preliminary in silico assessments of other ZEN derivatives have shown that structural changes can modify their fit within the estrogen receptor pocket wur.nl.

Advanced mechanistic studies are needed to determine the binding affinity of this compound for estrogen receptors and to explore other potential molecular targets. Techniques such as metabolomics have proven effective in identifying cellular alterations caused by zearalenone, including interference with the urea cycle, amino acid homeostasis, and DNA synthesis nih.gov. Applying these global profiling approaches to this compound exposure would provide a comprehensive view of its mode of action and reveal whether it induces unique cellular stress responses compared to its parent compound.

Development of Novel Analytical Platforms for Comprehensive Metabolite Profiling

The accurate detection and quantification of this compound in complex matrices like food and feed remain a significant challenge. Current analytical methods, often based on gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), are typically optimized for zearalenone and its major metabolites nih.govresearchgate.net. These methods often require complex sample preparation and derivatization, and may not be sensitive or specific enough for the comprehensive profiling of less abundant metabolites like this compound researchgate.net.

There is a pressing need for the development of novel analytical platforms. High-resolution mass spectrometry (HRMS) has shown promise in identifying a wide array of ZEN metabolites, including acetylated derivatives, and could be further leveraged for this compound wur.nl. Future research should focus on creating targeted and validated HRMS methods for the simultaneous quantification of an expanded profile of zearalenone derivatives. Furthermore, the development of portable and rapid screening tools, such as advanced biosensors or paper-based devices, could provide on-site monitoring capabilities crucial for food safety mdpi.com.

Table 2: Comparison of Analytical Techniques

Analytical Platform Advantages Challenges for this compound Future Direction
GC-MS High sensitivity for certain ZEN derivatives nih.gov. Requires derivatization; potential for thermal degradation. Optimization of derivatization for hydroxylated forms.
HPLC-MS/MS Good for analyzing conjugated metabolites mdpi.com. Lack of certified reference standards; matrix effects. Development of specific standards and stable isotope-labeled internal standards.
HRMS Capable of identifying novel and unknown metabolites wur.nl. Data complexity; higher instrument cost. Creation of spectral libraries for confident identification.

Exploration of Targeted Bioremediation Strategies based on Mechanistic Understanding

Bioremediation, using microorganisms or their enzymes to degrade mycotoxins, is an environmentally friendly strategy for detoxification nih.govresearchgate.net. Numerous bacteria, yeasts, and fungi have been identified that can degrade zearalenone nih.govresearchgate.net. The primary mechanisms involve either adsorption to microbial cell walls or biotransformation into less toxic compounds researchgate.net.

However, these strategies have been developed broadly for zearalenone. A significant future direction is the exploration of targeted bioremediation strategies specifically for this compound. This requires a mechanistic understanding of its structure and how specific enzymes could act upon it. The development of recombinant enzymes with high specificity for zearalenone and its derivatives is a promising avenue nih.govresearchgate.net. By understanding the molecular interactions and stability of this compound, it may be possible to engineer or select for enzymes that can specifically target and cleave the lactone ring or otherwise modify the molecule to eliminate its toxicity. Such targeted approaches would represent a significant advancement over non-specific adsorption methods, ensuring efficient and irreversible detoxification in contaminated food and feed.

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